Quantitative Stability: 2'-Deoxy-5-methyl-isocytidine Exhibits a 0.5% Hydrolytic Deamination Rate During Oligonucleotide Synthesis, Enabling Reproducible Incorporation
During routine solid-phase oligonucleotide synthesis and ammonium hydroxide deprotection, 2'-deoxy-5-methyl-isocytidine undergoes hydrolytic deamination at a rate of approximately 0.5% of residues [1]. This contrasts sharply with the unmethylated analog, 2'-deoxyisocytidine, which is reported to be so unstable that it is unsuitable for oligonucleotide synthesis without degradation [2].
| Evidence Dimension | Hydrolytic Deamination Rate |
|---|---|
| Target Compound Data | ca. 0.5% of residues |
| Comparator Or Baseline | 2'-Deoxyisocytidine: Unstable, unsuitable for synthesis |
| Quantified Difference | Stable vs. Unstable (Qualitative) |
| Conditions | Solid-phase oligonucleotide synthesis with standard ammonium hydroxide deprotection |
Why This Matters
A quantifiably low deamination rate ensures reliable and predictable incorporation into oligonucleotides, which is critical for diagnostic probe performance and research consistency.
- [1] Wang C, et al. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides Nucleotides Nucleic Acids. 2002;21(6-7):417-426. View Source
- [2] Glen Research. 5-Methyl-isoCytidine / isoGuanosine Base Pair. Glen Report 8.12. View Source
